BenchChemオンラインストアへようこそ!

Lubiprostone-d7

LC-MS/MS Bioanalysis Stable Isotope Dilution

Lubiprostone-d7 is the definitive deuterium-labeled internal standard for LC-MS/MS quantification of Lubiprostone in biological matrices. Its +7 Da mass shift ensures complete chromatographic co-elution with the parent analyte while providing baseline-resolved MS/MS transitions—eliminating ion suppression errors that compromise unlabeled standards. Essential for ANDA bioequivalence studies where plasma concentrations fall below 10 pg/mL. Certified ≥98% purity with 3-year stability at -20°C supports regulatory method validation per ICH Q2(R1). USP/EP traceability options available.

Molecular Formula C₂₀H₂₅D₇F₂O₅
Molecular Weight 397.51
CAS No. 1217675-13-2
Cat. No. B1141083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubiprostone-d7
CAS1217675-13-2
Synonyms(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7;  Ru 0211-d7; 
Molecular FormulaC₂₀H₂₅D₇F₂O₅
Molecular Weight397.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lubiprostone-d7 (CAS 1217675-13-2): A Stable Isotope-Labeled Internal Standard for Precise Quantification of Lubiprostone


Lubiprostone-d7 (CAS 1217675-13-2), also known as RU-0211-d7 or SPI-0211-d7, is a deuterium-labeled analog of the gastrointestinal agent Lubiprostone, a bicyclic fatty acid metabolite analog of Prostaglandin E1 that activates chloride channels (CIC-2/CFTR) to stimulate intestinal fluid secretion [1]. With a molecular formula of C20H25D7F2O5 and a molecular weight of 397.51 g/mol, this compound incorporates seven stable deuterium atoms at the terminal positions of its octyl side chain, rendering it chemically nearly identical to unlabeled Lubiprostone (C20H32F2O5, MW 390.46) while providing a distinct mass shift of +7 Da for mass spectrometric differentiation [2].

Why Unlabeled Lubiprostone or Alternative Internal Standards Cannot Substitute for Lubiprostone-d7 in Quantitative Bioanalysis


Quantification of Lubiprostone in biological matrices presents a unique analytical challenge: following oral administration, plasma concentrations of Lubiprostone remain below the lower limit of quantitation (10 pg/mL), rendering standard pharmacokinetic parameters such as AUC, Cmax, and half-life unreliable [1]. The use of an isotopically labeled internal standard like Lubiprostone-d7 is essential because it corrects for matrix effects and variations in sample preparation and instrument response that would otherwise compromise accuracy in LC-MS/MS analyses [2]. Generic substitution with unlabeled Lubiprostone fails to provide the necessary mass shift for reliable differentiation, while alternative deuterated standards (e.g., 15-Hydroxy Lubiprostone-d7 or O-Tetrahydropyranyl Lubiprostone-d7) represent different chemical entities (metabolites or protected derivatives) that may not co-elute identically with the parent analyte, introducing quantitation bias .

Quantitative Evidence: Performance of Lubiprostone-d7 Relative to Unlabeled Lubiprostone and Alternative Deuterated Analogs


Mass Spectrometric Differentiation: +7 Da Mass Shift Enables Unambiguous Detection

Lubiprostone-d7 provides a nominal mass shift of +7 Da relative to unlabeled Lubiprostone (C20H32F2O5, exact mass 390.46 Da) due to the substitution of seven hydrogen atoms with deuterium on the terminal alkyl chain, specifically at positions 6,6,7,7,8,8,8 of the octyl moiety [1]. This mass difference is sufficient to achieve complete baseline separation in LC-MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, eliminating cross-talk between analyte and internal standard channels [2].

LC-MS/MS Bioanalysis Stable Isotope Dilution

Isotopic Purity and Chemical Identity: Deuterium Incorporation Specificity Enables Reliable Quantitation

Lubiprostone-d7 is supplied with a certified purity of ≥98%, with the deuterium labeling specifically confined to the terminal alkyl positions (C6-C8) of the octyl side chain, as confirmed by 1H-NMR and high-resolution mass spectrometry . This site-specific deuteration ensures that the compound retains physicochemical properties nearly identical to unlabeled Lubiprostone—including LogP (~3.7), retention time, and ionization efficiency—while avoiding deuterium loss via exchange under physiological or analytical conditions . In contrast, alternative deuterated analogs such as 15-Hydroxy Lubiprostone-d7 represent metabolites with altered polarity and chromatographic behavior that may not co-elute with the parent analyte .

Stable Isotope Labeling Reference Standard Method Validation

Regulatory Compliance: Full Characterization Data Supporting ANDA and DMF Submissions

Lubiprostone-d7 is supplied with comprehensive characterization data compliant with regulatory guidelines, including full spectroscopic characterization (NMR, MS), chromatographic purity analysis, and residual solvent testing [1]. This documentation package supports its use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions . The product can be further traceable to pharmacopeial standards (USP or EP) based on feasibility, a level of regulatory alignment not uniformly available for alternative deuterated Lubiprostone derivatives [2].

Regulatory Science ANDA Reference Standard

Shelf-Life Stability: -20°C Storage Provides 3-Year Stability for Long-Term Reference Standard Use

Lubiprostone-d7 demonstrates documented stability of 3 years when stored as a powder at -20°C, and 6 months when stored in solution at -20°C [1]. This stability profile is comparable to or exceeds that of unlabeled Lubiprostone (typically 2 years at -20°C) and ensures that the reference standard maintains its certified purity and isotopic integrity throughout the duration of multi-year analytical projects . The compound is shipped under ambient temperature without degradation, a practical advantage for international procurement .

Stability Studies Reference Standard Management Long-Term Storage

Optimal Application Scenarios for Lubiprostone-d7 Based on Validated Performance Evidence


LC-MS/MS Bioanalytical Method Development and Validation for ANDA Submissions

Lubiprostone-d7 serves as the definitive internal standard for developing and validating LC-MS/MS methods intended for regulatory submission, particularly in support of ANDA filings for generic Lubiprostone products [1]. Its +7 Da mass shift ensures complete chromatographic co-elution with unlabeled Lubiprostone while providing baseline-resolved MS/MS transitions, eliminating the need for complex chromatographic separation or derivatization [2]. The comprehensive characterization data and USP/EP traceability options meet FDA and EMA method validation guidelines, including requirements for accuracy, precision, selectivity, and matrix effect evaluation .

Pharmacokinetic Studies in Preclinical Species and Human Subjects

Given that plasma concentrations of Lubiprostone after oral dosing typically fall below the 10 pg/mL lower limit of quantitation, sensitive and accurate quantification is paramount [1]. Lubiprostone-d7 enables stable isotope dilution LC-MS/MS assays capable of detecting Lubiprostone in the low pg/mL range by compensating for ion suppression/enhancement from complex biological matrices (plasma, urine, tissue homogenates) [2]. This capability is essential for conducting regulatory pharmacokinetic studies, including bioequivalence trials, where precise determination of Cmax and AUC is required despite extremely low systemic exposure .

Quality Control Release Testing and Stability Studies for Lubiprostone Drug Products

Lubiprostone-d7 is employed as a reference standard in quality control (QC) laboratories for the release testing and stability monitoring of Lubiprostone drug products (capsules, 8 mcg and 24 mcg strengths) [1]. Its certified purity (≥98%) and long-term stability (3 years at -20°C) support the establishment of a stable, traceable reference material for assay, impurity profiling, and dissolution testing, aligning with ICH Q2(R1) guidelines for analytical method validation [2]. This application reduces the need for frequent re-qualification of reference standards and ensures consistency across multiple manufacturing batches and stability time points .

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

The site-specific deuterium labeling at the terminal alkyl chain (C6-C8) of Lubiprostone-d7 provides a stable isotopic signature that is retained during phase I and phase II metabolism, enabling unambiguous differentiation of parent drug from its metabolites in complex in vitro (hepatocyte, microsomal) and in vivo systems [1]. This capability is critical for elucidating the metabolic fate of Lubiprostone, which undergoes rapid and extensive metabolism to at least 15 identified metabolites, and for assessing potential drug-drug interactions mediated by CYP enzymes or transporters [2]. Unlike non-deuterated tracers, Lubiprostone-d7 eliminates the confounding effects of endogenous or co-administered Lubiprostone in metabolic flux studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lubiprostone-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.